molecular formula C8H3F6NO5S B14165730 2-(Trifluoromethyl)-5-nitrophenyl trifluoromethanesulfonate

2-(Trifluoromethyl)-5-nitrophenyl trifluoromethanesulfonate

Cat. No.: B14165730
M. Wt: 339.17 g/mol
InChI Key: RTNQQWGFIDLMQV-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5-nitrophenyl trifluoromethanesulfonate is an organic compound that features both trifluoromethyl and nitro functional groups. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications. The presence of trifluoromethyl groups enhances the compound’s stability, lipophilicity, and metabolic properties, making it valuable in pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 2-(Trifluoromethyl)-5-nitrophenyl trifluoromethanesulfonate typically involves the reaction of 2-(Trifluoromethyl)-5-nitrophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the acidic by-products . The reaction proceeds as follows:

    Reactants: 2-(Trifluoromethyl)-5-nitrophenol and trifluoromethanesulfonic anhydride.

    Conditions: Anhydrous conditions, typically at low temperatures (-25°C to room temperature).

    Catalysts: Triethylamine is commonly used to neutralize the acidic by-products.

Chemical Reactions Analysis

2-(Trifluoromethyl)-5-nitrophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

2-(Trifluoromethyl)-5-nitrophenyl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5-nitrophenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which increases the electrophilicity of the aromatic ring, making it more reactive towards nucleophiles . The nitro group also contributes to the compound’s reactivity by stabilizing the negative charge that develops during nucleophilic attack.

Comparison with Similar Compounds

2-(Trifluoromethyl)-5-nitrophenyl trifluoromethanesulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the trifluoromethyl and nitro groups, which impart distinct chemical properties that are valuable in various applications.

Properties

Molecular Formula

C8H3F6NO5S

Molecular Weight

339.17 g/mol

IUPAC Name

[5-nitro-2-(trifluoromethyl)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C8H3F6NO5S/c9-7(10,11)5-2-1-4(15(16)17)3-6(5)20-21(18,19)8(12,13)14/h1-3H

InChI Key

RTNQQWGFIDLMQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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